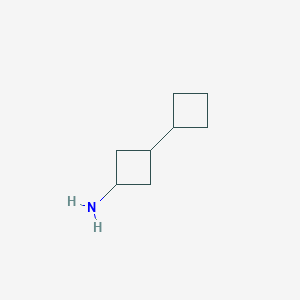

Bicyclobutyl-3-ylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

3-cyclobutylcyclobutan-1-amine |

InChI |

InChI=1S/C8H15N/c9-8-4-7(5-8)6-2-1-3-6/h6-8H,1-5,9H2 |

InChI Key |

IGBALERFQLXWIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2CC(C2)N |

Origin of Product |

United States |

Synthetic Methodologies for Bicyclobutyl 3 Ylamine and Analogs

Strategies for Constructing the Bicyclic Carbon Skeleton

The synthesis of bicyclo[1.1.1]pentylamines (BCPAs), a class of compounds that includes analogs of bicyclobutyl-3-ylamine, frequently originates from the highly strained and reactive molecule, [1.1.1]propellane. nih.gov The high degree of strain in [1.1.1]propellane facilitates the cleavage of its central carbon-carbon bond, providing a direct pathway to the bicyclo[1.1.1]pentane core. nih.gov This strain-release approach is a cornerstone of modern synthetic strategies for creating these valuable motifs. nih.gov

[1.1.1]Propellane-Mediated Routes to Bicyclo[1.1.1]pentylamines

The unique reactivity of [1.1.1]propellane has been harnessed to develop a variety of methods for the synthesis of bicyclo[1.1.1]pentylamines (BCPAs). These approaches often involve the direct functionalization of the propellane core, taking advantage of its propensity to undergo reactions that relieve its inherent strain.

Radical-based amination of [1.1.1]propellane has emerged as a powerful strategy for the direct synthesis of BCPAs. researchgate.net These methods capitalize on the facile addition of nitrogen-centered radicals to the central bond of propellane. nih.gov

A notable example involves the catalyst-free halosulfoamidation of [1.1.1]propellane. In this reaction, N-halosulfonamides, generated in situ from sodium hypohalites and sulfonamides, produce N-centered radicals. rsc.org These radicals then add to [1.1.1]propellane to form a C-centered BCP radical intermediate, which subsequently abstracts a halogen atom to yield C3-halo substituted BCPAs. rsc.org This process is efficient and proceeds under mild conditions. rsc.org Experimental evidence, such as the inhibition of the reaction in the presence of the radical scavenger TEMPO, supports the involvement of a radical pathway. rsc.org

Another approach utilizes a manganese-catalyzed hydrohydrazination reaction. nih.gov This method involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane (B129415) in the presence of Mn(dpm)3. nih.gov The resulting hydrazine-containing BCP can then be converted to the corresponding amine. researchgate.net This route is advantageous for its scalability, yield, safety, and cost-effectiveness compared to earlier syntheses. nih.govresearchgate.net

Iron(II) phthalocyanine (B1677752) can catalyze a multicomponent carboamination of [1.1.1]propellane. nih.govccspublishing.org.cn This reaction uses a hydrazyl reagent as a radical precursor and di-tert-butyl azodicarboxylate as a radical acceptor to construct multi-functionalized bicyclo[1.1.1]pentane derivatives, which can be further transformed into 3-substituted BCP-amines. ccspublishing.org.cn

| Catalyst/Initiator | Radical Precursor | Radical Acceptor | Product Type | Key Features |

| None | N-halosulfonamides | [1.1.1]Propellane | C3-halo substituted BCPAs | Catalyst-free, mild conditions. rsc.org |

| Mn(dpm)3 | Not explicitly a radical precursor | [1.1.1]Propellane | BCP-hydrazine (amine precursor) | Scalable, high yield, safe, and cost-effective. nih.govresearchgate.net |

| Iron(II) phthalocyanine | Hydrazyl reagent | Di-tert-butyl azodicarboxylate | Multi-functionalized BCPs | One-pot multicomponent reaction. nih.govccspublishing.org.cn |

Photoredox catalysis has provided a versatile platform for the functionalization of [1.1.1]propellane, enabling the synthesis of BCPAs under mild conditions. acs.org These methods often involve the generation of radicals from various precursors, which then add to propellane to initiate the ring-opening and functionalization cascade. researchgate.net

Visible-light-promoted radical strain-release functionalization has been employed for the divergent construction of 1,3-disubstituted BCPAs. ccspublishing.org.cn In this approach, N-substituted amides serve as precursors for generating amidyl radicals. ccspublishing.org.cn These electrophilic nitrogen-radicals readily undergo a strain-release reaction with [1.1.1]propellane. researchgate.net The resulting stabilized radical intermediate can then participate in an atom/group-transfer reaction to deliver the desired 1,3-disubstituted BCPAs. ccspublishing.org.cn

Dual photoredox/copper catalysis has been utilized in a three-component radical coupling of [1.1.1]propellane. ccspublishing.org.cn This method allows for the one-step synthesis of diverse functionalized BCP derivatives and accommodates a wide range of radical precursors, including those that generate alkyl, α-acyl, trifluoromethyl, and sulfonyl radicals, as well as various N-, P-, and S-nucleophiles. ccspublishing.org.cn

Furthermore, photoredox catalysis has been shown to promote the addition of organic halides to [1.1.1]propellane, providing access to arylated BCPs. acs.org This methodology is significant as it represents the first examples of bicyclopentylation of sp2 carbon–halogen bonds. acs.org

| Catalysis | Radical Precursor | Nucleophile/Trap | Product Type | Key Features |

| Visible-light photoredox | N-substituted amides | SOMOphiles (X-Y) | 1,3-disubstituted BCPAs | Divergent synthesis, utilizes amidyl radicals. ccspublishing.org.cn |

| Dual photoredox/copper | Alkyl, α-acyl, trifluoromethyl, sulfonyl radical precursors | N-, P-, S-nucleophiles | Diverse functionalized BCPs | One-step, three-component coupling. ccspublishing.org.cn |

| Photoredox | Organic halides | [1.1.1]Propellane | (Hetero)arylated BCPs | First examples of bicyclopentylation of sp2 C-X bonds. acs.org |

Bicyclo[1.1.0]butane (BCB) Precursor Strategies for Cyclobutane-Containing Amines

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile precursors for the synthesis of various cyclobutane (B1203170) derivatives, including cyclobutane-containing amines. chemrxiv.org The strain-release reactions of BCBs offer a powerful method for constructing the four-membered ring system. chemrxiv.org

Lewis acid catalysis plays a pivotal role in activating BCBs towards cycloaddition reactions with various partners, leading to the formation of bicyclic intermediates that can be subsequently ring-opened to afford functionalized cyclobutylamines. chemrxiv.org

A divergent synthesis of cyclobutyl and biscyclobutenyl amines has been developed by leveraging the distinct reactivity of BCB ketones and esters with triazinanes under Lewis acid catalysis. chemrxiv.orgchemrxiv.org The cycloaddition of BCB ketones with triazinanes, catalyzed by B(C6F5)3, yields 2,4-diazabicyclo[4.1.1]octanes. chemrxiv.orgchemrxiv.org A subsequent acidic treatment efficiently cleaves the aminal moiety, providing access to medicinally relevant cis-cyclobutyl diamines. chemrxiv.org This "cycloaddition/ring-opening" process can be performed in a stepwise or one-pot fashion. chemrxiv.orgnih.gov In contrast, the reaction of BCB esters with triazinanes under In(OTf)3 catalysis leads to the formation of biscyclobutenyl amines. chemrxiv.orgchemrxiv.org

Lewis acid-catalyzed [3+2] cycloaddition of BCBs with ynamides, using Sc(OTf)3 as the catalyst, yields polysubstituted 2-amino-bicyclo[2.1.1]hexenes. researchgate.netnih.gov This reaction is believed to proceed through a nucleophilic addition of the ynamide to the BCB, followed by an intramolecular cyclization. researchgate.net Similarly, a Lewis acid-catalyzed formal (3+2) cycloaddition between BCBs and enamides provides a route to 2-amino-substituted bicyclo[2.1.1]hexanes. rsc.org

| Lewis Acid | BCB Substrate | Reaction Partner | Intermediate/Product | Key Features |

| B(C6F5)3 | BCB ketones | Triazinanes | cis-cyclobutyl diamines (after ring-opening) | Divergent synthesis, stepwise or one-pot. chemrxiv.orgchemrxiv.org |

| In(OTf)3 | BCB esters | Triazinanes | Biscyclobutenyl amines | Divergent synthesis. chemrxiv.orgchemrxiv.org |

| Sc(OTf)3 | BCBs | Ynamides | Polysubstituted 2-amino-bicyclo[2.1.1]hexenes | Mild and scalable. researchgate.netnih.gov |

| Not specified | BCBs | Enamides | 2-amino-bicyclo[2.1.1]hexanes | Formal (3+2) cycloaddition. rsc.org |

The difunctionalization of the strained central C-C σ-bond of BCBs provides a direct route to 1,1,3-trisubstituted cyclobutanes. nih.gov This strategy involves the use of highly strained bicyclo[1.1.0]butyl boronate complexes. nih.govorganic-chemistry.org

These boronate complexes, prepared by reacting boronic esters with bicyclo[1.1.0]butyl lithium, are highly reactive due to their significant ring strain (approximately 65 kcal/mol). nih.govbris.ac.uk They readily react with a broad range of electrophiles to achieve the diastereoselective difunctionalization of the central C-C σ-bond. nih.gov This method has been used to synthesize over 50 examples of 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity. bris.ac.uk The versatility of the resulting boronic ester functional group allows for further transformations into a variety of other functional groups, including alcohols and amines, significantly enhancing the synthetic utility of this approach. organic-chemistry.orgbris.ac.uk

The stereochemical outcome of the reaction is dependent on the migrating substituent and the electrophile, with evidence suggesting both concerted and stepwise mechanisms can be operative. nih.govbris.ac.uk This methodology provides a modular and powerful entry point to diastereomerically enriched cyclobutane building blocks valuable in medicinal chemistry. organic-chemistry.org

Palladium-Catalyzed Cycloadditions of Bicyclobutane Derivatives

Palladium catalysis has become a powerful tool for the cycloaddition reactions of bicyclobutanes (BCBs), enabling the synthesis of diverse and complex bridged bicyclic frameworks. acs.orgrsc.orgnih.gov These reactions take advantage of the high ring strain of BCBs to forge new carbon-carbon and carbon-heteroatom bonds.

Researchers have developed ligand-controlled, tunable cycloadditions that allow for divergent synthesis. acs.orgnih.gov For instance, the choice of phosphine (B1218219) ligand can direct the reaction toward different outcomes. The use of the dppb ligand in the reaction of BCBs with vinyl oxiranes leads to a formal (5+3) cycloaddition, producing eight-membered ethers with bridged bicyclic scaffolds in excellent regioselectivity. acs.orgnih.gov Conversely, employing the Cy-DPEphos ligand promotes a selective hetero-[2σ+2σ] cycloaddition, which provides access to 2-oxabicyclo[3.1.1]heptanes (O-BCHeps), valuable bioisosteres for ortho-substituted benzenes. acs.orgnih.gov

Higher-order cycloadditions, such as the (4+3) cycloaddition, have also been achieved. rsc.orgnih.govsemanticscholar.org A novel palladium-catalyzed strategy involves the reaction of BCBs with 1,4-O/C dipole precursors, like 2-alkylidenetrimethylene carbonates, to synthesize 2-oxabicyclo[4.1.1]octane derivatives. rsc.orgnih.govsemanticscholar.org This approach is significant because it activates the cycloaddition partner rather than the BCB substrate itself, representing a new strategy in the field. rsc.orgnih.gov

Below is a table summarizing key palladium-catalyzed cycloaddition reactions involving bicyclobutane derivatives.

| Catalyst System (Pd Source + Ligand) | Reactants | Cycloaddition Type | Product Scaffold | Reference |

| Pd(0) + dppb | Bicyclobutane (BCB) + Vinyl oxirane | Formal (5+3) | Bridged eight-membered ether | acs.orgnih.gov |

| Pd(0) + Cy-DPEphos | Bicyclobutane (BCB) + Vinyl oxirane | Hetero-[2σ+2σ] | 2-oxabicyclo[3.1.1]heptane | acs.orgnih.gov |

| Pd(0) | Bicyclobutane (BCB) + 2-alkylidenetrimethylene carbonate | Formal (4+3) | 2-oxabicyclo[4.1.1]octane | rsc.orgnih.govsemanticscholar.org |

Ring-Strain Release Reactions for Accessing Azabicyclic Systems

The significant ring strain energy inherent in small bicyclic systems, such as bicyclo[1.1.0]butanes and bicyclo[2.2.1]heptanes, is a powerful driving force for chemical transformations. semanticscholar.orgnih.govnih.gov This strain can be harnessed in "strain-release" reactions to efficiently construct more complex molecular scaffolds, including azabicyclic systems, under mild conditions. nih.gov Photochemically generated strained intermediates, for example, can undergo subsequent exergonic reactions without needing additional chemical energy input. nih.gov

This strategy has been effectively applied to the synthesis of various nitrogen-containing heterocycles. For instance, rhodium(I) catalyzed cycloisomerization reactions of N-allyl amines can be directed to form either five-membered or seven-membered heterocycles depending on the catalyst's ligand structure. semanticscholar.org The strain within the starting bicyclic material facilitates these rearrangements. Similarly, strain-release driven spirocyclization of bicyclo[1.1.0]butanes provides access to unique structures like 6,7-diazaspiro[3.4]octanes. semanticscholar.org

A notable application of this principle is the "strain-release amination" of [1.1.1]propellane, a highly strained molecule, to directly synthesize [1.1.1]bicyclopentylamine. blogspot.com This approach solves a long-standing synthetic challenge, enabling large-scale production of this valuable amine. blogspot.com The reaction involves the direct addition of an amine across the central, highly reactive bond of the propellane. blogspot.com

Installation and Derivatization of the Amine Moiety

Once the bicyclic core is established, the introduction and subsequent modification of the amine group are critical steps.

Direct Amination Protocols for Bicyclic Scaffolds

Directly installing an amine group onto a bicyclic scaffold, particularly at a C-H bond, is a highly sought-after transformation that enhances synthetic efficiency. One advanced method is the intramolecular C-H amination, which can be used to construct complex, bridged bicyclic amines. bohrium.comresearchgate.net This approach, sometimes guided by the principles of the classic Hofmann-Löffler-Freytag reaction, can be synergistically activated by both light and heat to achieve the desired bicyclization. bohrium.comresearchgate.net

As mentioned previously, a groundbreaking strategy for direct amination is the strain-release amination of highly strained systems. blogspot.com The reaction of phenylsulfonylbicyclobutane with an amine in the presence of lithium chloride (LiCl) in dimethyl sulfoxide (B87167) (DMSO) allows for a facile cyclobutylation of a wide range of amines at room temperature. blogspot.com This method effectively transfers the bicyclobutyl moiety onto a pre-existing amine, providing a direct route to derivatives of bicyclobutylamine. blogspot.com

Carbamoylation and Urea (B33335) Formation within Bicyclic Systems

The amine group on a bicyclic scaffold can be derivatized to form ureas and carbamates, which are common functional groups in pharmacologically active molecules. Palladium-catalyzed alkene carboamination reactions are effective for synthesizing bicyclic ureas. nih.gov This method involves coupling alkenes bearing pendant cyclic ureas with aryl or alkenyl halides. The reaction proceeds through a sequence of oxidative addition, syn-aminopalladation, and C-C bond-forming reductive elimination to yield the bicyclic urea products with good yield and high diastereoselectivity. nih.gov

Rhodium(III) catalysis enables the synthesis of bicyclic acs.orgnih.govnih.govtriazinones through a process involving imidoyl C-H carbamylation and subsequent cyclization. organic-chemistry.org This reaction utilizes a diverse array of imines and ethyl (pivaloyloxy)carbamate to construct nih.govsemanticscholar.org- and semanticscholar.orgsemanticscholar.org-bicyclic heterocycles. A three-component variant where the imine is formed in situ further broadens the scope and efficiency of this methodology. organic-chemistry.org The process is believed to proceed through a rhodacycle intermediate. organic-chemistry.org

| Reaction Type | Catalytic System | Reactants | Product | Reference |

| Alkene Carboamination | Pd(0) | Alkene with pendant cyclic urea + Aryl/Alkenyl halide | Bicyclic Urea | nih.gov |

| C-H Carbamylation/Cyclization | Rh(III) | Imine + Ethyl (pivaloyloxy)carbamate | Bicyclic acs.orgnih.govnih.govTriazinone | organic-chemistry.org |

Principles of Green Chemistry in Bicyclic Amine Synthesis

The application of green chemistry principles is essential for developing sustainable synthetic routes to bicyclic amines. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.it

Key green chemistry strategies applicable to bicyclic amine synthesis include:

Use of Greener Solvents: Performing reactions in environmentally benign solvents like water or ethanol (B145695), or under solvent-free conditions, significantly reduces environmental impact. rsc.orgmdpi.com Cascade reactions in water at ambient temperature represent an ideal scenario. rsc.org

Catalysis: Employing catalytic methods, as seen in the palladium- and rhodium-based syntheses, is inherently greener than using stoichiometric reagents because it reduces waste. rsc.orgmdpi.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Microwave-assisted, iridium-catalyzed alkylation of amines with alcohols is recognized as a green reaction due to its high atom economy and solvent-free nature. mdpi.com

One-Pot Procedures: Combining multiple reaction steps into a single pot obviates the need for intermediate purification steps, saving solvents, time, and energy, and reducing waste. mdpi.com

Enzymatic Methods: The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), for transformations like amide bond formation represents a sustainable and efficient strategy. nih.gov These biocatalytic methods often proceed under mild conditions without the need for hazardous reagents or intensive purification. nih.gov

The following table outlines the alignment of specific synthetic strategies with the principles of green chemistry.

| Green Chemistry Principle | Application in Bicyclic Amine Synthesis | Reference |

| Safer Solvents | Use of water or ethanol in cascade reactions to form bicyclic systems. | rsc.org |

| Catalysis | Palladium, Rhodium, and Iridium-catalyzed reactions for cycloadditions and C-H functionalization. | organic-chemistry.orgrsc.orgmdpi.com |

| Atom Economy | Microwave-assisted, base-free, and solvent-free iridium-catalyzed synthesis of cyclic amines. | mdpi.com |

| Reduction of Derivatives | One-pot procedures for the synthesis of cyclic amines to avoid protection/deprotection steps. | mdpi.com |

| Biocatalysis | Enzymatic synthesis of amides from carboxylic acids and amines using greener solvents. | nih.gov |

Reactivity and Reaction Mechanisms of Bicyclobutyl 3 Ylamine Analogs

Mechanistic Investigations of Cycloaddition Reactions

Cycloaddition reactions involving bicyclic amines are complex, with mechanisms that can vary between concerted and stepwise pathways. wikipedia.orgrsc.orgresearchgate.net The specific pathway is often influenced by the nature of the reactants and the reaction conditions. wikipedia.orgresearchgate.net

The distinction between stepwise and concerted mechanisms in cycloaddition reactions is a key area of investigation. In amine-catalyzed [4+2] cycloadditions, the isolation of Michael addition intermediates suggests that the reaction may proceed through a stepwise Michael-Michael cascade rather than a concerted Diels-Alder pathway. nih.gov Theoretical studies, such as those using density functional theory (DFT), are often employed to distinguish between these pathways. rsc.orgresearchgate.net For instance, in dehydro-Diels-Alder reactions, a concerted mechanism is generally favored energetically, although the difference in energy between concerted and stepwise pathways can be small for certain substrates like diynes. researchgate.net In some cases, such as the C2-C6 enyne allene (B1206475) cyclizations, a highly asynchronous transition state that is on the borderline between concerted and stepwise mechanisms has been identified. acs.org

| Reaction Type | Predominant Pathway | Influencing Factors |

| Amine-catalyzed [4+2] cycloaddition | Stepwise (Michael-Michael cascade) | Isolation of intermediates nih.gov |

| Dehydro-Diels-Alder | Concerted | Energetics, though can be competitive with stepwise researchgate.net |

| C2-C6 Enyne Allene Cyclization | Asynchronous Concerted | Highly asynchronous transition state acs.org |

| 1,3-Dipolar Cycloaddition | Concerted (Pericyclic) | Lack of significant substituent effects on rate wikipedia.org |

A variety of reactive intermediates have been identified in the reactions of bicyclic amine analogs. In metal-catalyzed reactions, zwitterionic species are often proposed. For example, the treatment of vinylcyclopropanes with a palladium catalyst can generate a zwitterionic π-allyl palladium intermediate. researchgate.net Similarly, in [2σ+2π] cycloaddition reactions of vinylbicyclo[1.1.0]butanes, zwitterionic π-allyl-Pd species are implicated. researchgate.net

Carbocation intermediates are also significant, particularly in ring-opening and rearrangement reactions. The stability of a postulated N-acyliminium species, a type of carbocation, can dictate the product outcome in interrupted Curtius rearrangements of proline derivatives. nih.gov In organocatalytic Cloke-Wilson rearrangements, a carbocation-initiated tandem ring-opening/cyclization of cyclopropanes is the key mechanistic feature. organic-chemistry.org

Enamine radicals have been identified in reactions involving cooperative catalysis. For instance, in a process combining photoredox and organocatalysis, an enamine radical is formed through single-electron transfer, which then reacts with an alkyl radical. mdpi.com

| Intermediate Type | Generating Reaction | Role in Mechanism |

| Zwitterionic π-allyl Palladium | Pd-catalyzed reaction of vinylcyclopropanes researchgate.net | Intercepts catalytically generated acyl ammonium (B1175870) species |

| N-acyliminium ion | Interrupted Curtius rearrangement nih.gov | Governs product outcome based on stability |

| Carbocation | Organocatalytic Cloke-Wilson rearrangement organic-chemistry.org | Initiates tandem ring-opening/cyclization |

| Enamine Radical | Cooperative photoredox and organocatalysis mdpi.com | Reacts with alkyl radicals in C-C bond formation |

Ring-Opening and Rearrangement Processes

The high strain energy of bicyclic frameworks makes them susceptible to ring-opening and rearrangement reactions. nsf.govnih.gov These processes can be initiated by various means, including the formation of carbocation intermediates. For example, the Dimroth rearrangement involves the translocation of nitrogen atoms in heterocyclic systems through a ring-opening, rotation, and ring-closure mechanism. nih.gov In the case of quaternary proline derivatives, an interrupted Curtius rearrangement leads to ring-opened ketones and unsaturated pyrrolidines, driven by the stability of an N-acyliminium intermediate. nih.gov Similarly, the Cloke-Wilson rearrangement of doubly activated cyclopropanes proceeds via a carbocation-initiated tandem ring-opening/recyclization to form 2,3-dihydrofurans. organic-chemistry.org

Directed C-H Functionalization on Bicyclic Frameworks

Directed C-H functionalization has emerged as a powerful tool for modifying bicyclic scaffolds. nih.govresearchgate.net This strategy often involves the use of a directing group to guide a metal catalyst to a specific C-H bond. For instance, palladium-mediated directed C(2)-H functionalization of bicyclo[1.1.1]pentanes (BCPs) has been achieved using pyridine (B92270) N-oxide or dimethyl sulfoxide (B87167) as directing groups. nih.gov This approach allows for the introduction of various functional groups at previously inaccessible positions. nih.govresearchgate.net Enantioselective C-H functionalization of BCPs has also been demonstrated using chiral dirhodium catalysts, providing access to chiral substituted BCPs without disrupting the strained carbocyclic framework. nsf.gov

Studies on Electrophilic and Nucleophilic Behavior of Bicyclic Amine Scaffolds

The electrophilic and nucleophilic properties of bicyclic amine scaffolds are crucial to their reactivity. nih.govdmaiti.com The nitrogen atom in the amine group typically imparts nucleophilic character. mdpi.comresearchgate.net The nucleophilicity of amines is influenced by factors such as steric hindrance and the electronic nature of substituents. researchgate.net For example, cyclic secondary amines are generally stronger nucleophiles than their acyclic counterparts. researchgate.net

In some cases, bicyclic systems can exhibit both electrophilic and nucleophilic behavior. researchgate.net The electrophilicity of various compounds, including aldehydes, imines, and enones, has been quantified, providing a scale to compare their reactivity toward nucleophiles. acs.org In the context of bicyclic amines, the interplay between the nucleophilic amine and potentially electrophilic sites on the bicyclic framework can lead to complex reactivity patterns, including intramolecular reactions and rearrangements. nih.gov

Stereochemical Control and Chiral Synthesis of Bicyclobutyl 3 Ylamine Derivatives

Asymmetric Synthetic Methodologies

Asymmetric synthesis provides a powerful toolkit for accessing enantiomerically enriched chiral molecules. chiralpedia.com For bicyclic amines, these methods are essential for preparing specific stereoisomers that may be crucial for their intended applications, such as in pharmaceuticals and materials science. chiralpedia.comrsc.org

The introduction of chirality into bicyclic amine frameworks can be achieved through various strategies, often relying on the use of chiral auxiliaries, catalysts, or substrates.

Chiral Auxiliaries : A common approach involves the use of a chiral auxiliary, a temporary functional group that directs the stereochemical outcome of a reaction. For instance, the use of a chiral oxazolidinone auxiliary has been reported for the synthesis of chiral bicyclo[1.1.1]pentanes (BCPs) with an adjacent stereocenter. rsc.org Similarly, Ellman sulfinamide has been effectively used for consecutive sulfur-to-carbon chirality induction and transfer in the synthesis of bis-α-chiral amines. nih.gov This method allows for the synthesis of all four stereoisomers of unsymmetrical bis-α-chiral secondary amines with high diastereoselectivity. nih.gov

Chiral Catalysts : Asymmetric catalysis, employing either metal complexes with chiral ligands or organocatalysts, is a highly efficient method for generating chiral products. chiralpedia.com Chiral bicyclic bridgehead phosphoramidite (B1245037) (briphos) ligands, for example, have been shown to be highly effective in Rh(I)-catalyzed asymmetric 1,4-addition reactions, yielding chiral products with excellent enantioselectivity. kaist.ac.kr The constrained geometry of these ligands enhances their π-acceptor ability, which is crucial for achieving high stereoselectivity. kaist.ac.kr Furthermore, the development of Co(II)-based catalytic systems with D2-symmetric chiral amidoporphyrins as supporting ligands has enabled the asymmetric radical bicyclization of 1,6-enynes, producing multisubstituted cyclopropane-fused tetrahydrofurans with three contiguous stereogenic centers. nih.govacs.org

Substrate-Controlled Diastereoselectivity : In some cases, the inherent chirality of the starting material can direct the stereochemistry of subsequent transformations. For example, in the iridium-catalyzed amination of isohexides, the diastereoselectivity appears to be a result of substrate control, with complete diastereoselectivity observed even with achiral iridium catalysts. nih.gov Similarly, the Horner-Wadsworth-Emmons reaction of a hexahydroquinoxalin-2(1H)-one-derived phosphonate (B1237965) with various carbonyl substrates has led to the formation of chiral bicyclic imines and amines with diastereoselectivity induced by the (R,R)-diaminocyclohexane fragment of the starting material. nih.govrsc.org

The stereoselective transformation of pre-existing bicyclic structures is a key strategy for introducing or modifying stereocenters.

Diastereoselective Reactions : These reactions aim to create a new stereocenter with a specific configuration relative to existing ones. Palladium-catalyzed alkene carboamination reactions have been used for the stereocontrolled synthesis of bicyclic sulfamides. nih.govacs.org By manipulating the reaction conditions to favor an anti-aminopalladation mechanism over a syn-aminopalladation mechanism, the relative stereochemistry of the product can be reversed. nih.govacs.org Another example is the intramolecular aldol (B89426) reaction of an amino-acetal derived from cyclohexane-1,4-dione, which proceeds with high diastereoselectivity (>20:1) to form a bicyclic scaffold. mdpi.com

Enantioselective Reactions : These reactions create a new stereocenter with a preference for one enantiomer over the other. Molybdenum-catalyzed asymmetric ring-closing metathesis has been successfully applied to the desymmetrization of achiral polyene substrates, yielding N-fused bicyclic amides with high enantiomeric excess (up to >98% ee). nih.gov Similarly, a photo- and organocatalyzed asymmetric addition of simple aldehydes to [1.1.1]propellane generates enantioenriched α-chiral BCPs. nih.gov A transition-metal-free approach using an N-heterocyclic carbene (NHC) catalyst has also been developed for the enantioselective multicomponent coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate, providing α-chiral 1,3-difunctionalized BCPs with excellent regio- and enantioselectivity. nih.govacs.org

Interactive Table: Examples of Diastereoselective and Enantioselective Transformations

| Reaction Type | Catalyst/Reagent | Substrate | Product | Stereoselectivity | Reference(s) |

|---|---|---|---|---|---|

| Pd-Catalyzed Carboamination | Pd Catalyst | 2-Allyl Pyrrolidinyl Sulfamide | trans-Bicyclic Sulfamide | up to 13:1 dr | nih.govacs.org |

| Intramolecular Aldol Reaction | 10% aq. HCl | Amino-acetal from Cyclohexane-1,4-dione | Carbo-bicyclic Scaffold | >20:1 dr | mdpi.com |

| Mo-Catalyzed Asymmetric Ring-Closing Metathesis | Mo Catalyst | Achiral Polyene | N-Fused Bicyclic Amide | up to >98% ee | nih.gov |

| Asymmetric Aldehyde Addition | Photo- and Organocatalyst | [1.1.1]Propellane and Aldehyde | α-Chiral BCP | High ee | nih.gov |

| NHC-Catalyzed Multicomponent Coupling | NHC Catalyst | [1.1.1]Propellane, Grignard, Allylic Phosphate | α-Chiral 1,3-Difunctionalized BCP | up to 98:2 er | nih.govacs.org |

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. rsc.orgacs.org

Enzymatic Kinetic Resolution : Enzymes like lipases can be used for the kinetic resolution of racemic amines, where one enantiomer is selectively transformed, leaving the other enantiomer in high enantiomeric purity. researchgate.net

Asymmetric Synthesis with Enzymes : Various enzymes are employed for the asymmetric synthesis of chiral amines. researchgate.net

Transaminases (TAs) : These enzymes catalyze the transfer of an amino group from a donor to a carbonyl acceptor, producing chiral amines with excellent enantioselectivity. rsc.org They have been used in cascade reactions to convert prochiral bicyclic diketones into single diastereomers of 3-substituted cyclohexylamine (B46788) derivatives. researchgate.net

Imine Reductases (IREDs), Amine Dehydrogenases (AmDHs), and Reductive Aminases : These enzymes catalyze the asymmetric reduction of imines or the reductive amination of ketones to produce chiral amines. acs.orgresearchgate.net

Cytochrome P450 Monooxygenases : Engineered cytochrome P450 enzymes can catalyze intramolecular C(sp³)–H amination of organic azides to construct chiral N-heterocycles like pyrrolidines and indolines with good to excellent enantioselectivity. acs.orgnih.gov

Interactive Table: Biocatalytic Approaches for Chiral Bicyclic Amines

| Enzyme Class | Reaction Type | Substrate Type | Product Type | Key Feature(s) | Reference(s) |

|---|---|---|---|---|---|

| Lipases | Kinetic Resolution | Racemic Amines | Enantioenriched Amines | Separation of enantiomers | researchgate.net |

| Transaminases (TAs) | Asymmetric Amination | Prochiral Ketones | Chiral Amines | High enantioselectivity | rsc.orgresearchgate.net |

| Imine Reductases (IREDs) | Asymmetric Imine Reduction | Imines | Chiral Amines | High enantioselectivity | acs.orgresearchgate.net |

| Cytochrome P450s | Intramolecular C-H Amination | Organic Azides | Chiral N-Heterocycles | New-to-nature reactivity | acs.orgnih.gov |

Analysis of Stereoisomer Distribution and Enantiomeric Purity

The successful synthesis of chiral Bicyclobutyl-3-ylamine derivatives necessitates accurate methods for determining the stereoisomer distribution and enantiomeric purity of the products.

Chromatographic Techniques : Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common methods for separating and quantifying enantiomers. nih.govnsf.gov These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. Thin-layer chromatography (TLC) on silica (B1680970) gel is also used for monitoring reaction progress and for purification. rsc.org

Spectroscopic Methods : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is used to determine the diastereomeric ratio (dr) of a product mixture by analyzing the integration of signals corresponding to the different diastereomers. nih.gov

X-ray Crystallography : This technique provides unambiguous determination of the absolute stereochemistry of a crystalline compound. nih.gov

The enantiomeric excess (ee) or enantiomeric ratio (er) is a measure of the purity of a chiral substance. It is typically determined by chiral chromatography.

Control of Stereochemistry in Reaction Pathways

Controlling the stereochemical outcome of a reaction is a central theme in the synthesis of complex molecules.

Mechanistic Control : Understanding the reaction mechanism is crucial for controlling stereoselectivity. As seen in the Pd-catalyzed carboamination reactions, switching between syn- and anti-aminopalladation pathways by altering the catalyst and reaction conditions allows for the selective formation of either cis- or trans-bicyclic products. nih.govacs.org

Thermodynamic vs. Kinetic Control : The stereochemical outcome can be governed by either kinetic or thermodynamic factors. In some cases, the observed selectivity arises from the thermodynamic stability of the product or key intermediates. nih.govacs.org For example, in the synthesis of O-substituted quinuclidin-3-one (B120416) oximes, the reaction is under thermodynamic control, favoring the formation of the more stable (E)-stereoisomer. mdpi.com

Catalyst and Ligand Effects : The choice of catalyst and ligands plays a pivotal role in determining stereoselectivity. The development of chiral ligands, such as the D2-symmetric chiral amidoporphyrins for Co(II)-catalyzed radical cyclizations, allows for precise control over both enantioselectivity and diastereoselectivity. nih.govacs.org Fine-tuning the ligand structure can lead to highly efficient and selective transformations. nih.govacs.org

Computational Chemistry and Theoretical Studies of Bicyclobutyl 3 Ylamine

Molecular Modeling and Molecular Dynamics Simulations

While quantum chemical calculations describe the electronic details of reactions, molecular modeling and molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. sfu.canih.govnih.gov MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and for modeling systems in a solvent environment. sfu.ca

For Bicyclobutyl-3-ylamine, MD simulations could be used to study its conformational preferences, the dynamics of the amino group's rotation, and its interactions with solvent molecules. In the context of drug design, where bicyclobutanes are used as bioisosteres for phenyl groups, MD simulations are crucial for understanding how the ligand fits and moves within a protein's binding pocket. rsc.orgnih.govnih.gov Non-adiabatic molecular dynamics (NAMD) simulations have been used to study photochemical reactions of related systems, tracking how molecules evolve on excited-state potential energy surfaces after absorbing light. researchgate.net

Prediction of Conformational Landscapes and Isomeric Populations

The spatial arrangement of atoms in a molecule can significantly affect its properties and reactivity. Conformational analysis aims to identify the stable conformers (energy minima) and the barriers to their interconversion. iupac.orgnih.govethz.ch For this compound, the key conformational degree of freedom would be the rotation around the C3-N bond.

Quantum chemical calculations can be used to generate a rotational energy profile by systematically changing the dihedral angle of the amino group relative to the bicyclobutyl cage. This would identify the most stable staggered conformations and the energetic barriers of eclipsed transition states. While specific data for this compound is unavailable, studies on related substituted cyclic amines show that ring strain and steric interactions are the dominant factors determining conformational preferences. ethz.chresearchgate.net The relative energies of the conformers can then be used to calculate their expected populations at a given temperature using Boltzmann statistics.

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)

Analysis of the electronic structure provides fundamental insights into a molecule's reactivity. For BCBs, the electronic nature of the central C1-C3 bond is of particular interest. It is formally a σ-bond, but its high p-character allows it to act like a π-system in many reactions. nih.govresearchgate.net

DFT calculations on the radical cation of an aryl-substituted BCB showed that the positive charge and spin density are delocalized over both the bicyclobutyl framework and the aryl ring. nih.gov The bridgehead carbons (C1 and C3) bear a significant portion of the spin density, indicating their radical character and reactivity. nih.gov For this compound, similar analyses would be invaluable. The Highest Occupied Molecular Orbital (HOMO) would likely be associated with the nitrogen lone pair, making it the center of basicity and nucleophilicity. The Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the σ* orbitals of the strained C-C bonds of the cage. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. nih.gov

Natural Bond Orbital (NBO) analysis and calculated atomic charges (e.g., Hirshfeld, Mulliken) would quantify the charge distribution, revealing the polarity of bonds and identifying electrophilic and nucleophilic sites within the molecule. This information is crucial for understanding intermolecular interactions and predicting reaction pathways.

Table 2: Calculated Electronic Properties of a Bicyclo[1.1.0]butane Radical Cation (Data from a study on an aryl-substituted BCB to illustrate electronic structure analysis)

| Atom/Group | Hirshfeld Charge | Spin Density |

| C1 (Bridgehead) | +0.10 | +0.31 |

| C3 (Bridgehead) | +0.10 | +0.15 |

| Aryl Ring | +0.41 | (delocalized) |

This interactive table shows how computational methods can quantify charge and spin distribution. For this compound, such analysis would reveal the electronic influence of the amino group on the strained ring. Data from nih.gov.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Bicyclobutyl 3 Ylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including bicyclobutyl-3-ylamine. ipb.ptresearchgate.netethernet.edu.et It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-¹³C (¹³C) NMR are fundamental one-dimensional experiments that reveal the number and types of hydrogen and carbon atoms in a molecule. researchgate.netrsc.org

In the ¹H NMR spectrum of a this compound derivative, the protons attached to the amine group typically appear in the range of 0.5-5.0 ppm, with the exact chemical shift influenced by hydrogen bonding and concentration. libretexts.org Protons on the carbons directly bonded to the nitrogen atom are deshielded and usually resonate between 2.3 and 3.0 ppm. libretexts.org The remaining protons of the bicyclobutyl framework would appear as a complex multiplet in the upfield region of the spectrum.

A hypothetical data table for the expected NMR shifts of this compound is presented below, based on general principles and data for similar structures.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H on N | 1.0 - 3.0 (broad singlet) | - |

| H on C3 | 2.5 - 3.5 (multiplet) | 45 - 60 |

| Other bicyclobutyl H's | 1.2 - 2.5 (complex multiplets) | 20 - 40 |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and to determine the stereochemistry and conformation of this compound and its derivatives, advanced NMR techniques are indispensable. ipb.ptbohrium.comdiva-portal.org These include two-dimensional (2D) experiments like:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. bohrium.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). bohrium.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the relative stereochemistry and conformation of the molecule. bohrium.comdiva-portal.org

These techniques are particularly important for complex bicyclic systems where spectral overlap in 1D spectra is common. ipb.pt For instance, NOESY experiments would be decisive in establishing the cis or trans relationship of the amino group relative to the other substituents on the bicyclobutyl rings. bohrium.com

Vibrational Spectroscopy (Infrared (IR) and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. hawaii.edumpg.deresearchgate.net

For this compound, the IR spectrum would be expected to show characteristic N-H stretching vibrations for a primary amine in the region of 3300-3500 cm⁻¹. cdnsciencepub.comiitm.ac.in This typically appears as a doublet for primary amines. N-H bending vibrations are expected around 1590-1650 cm⁻¹. cdnsciencepub.com The C-N stretching vibration would likely appear in the 1020-1250 cm⁻¹ region. iitm.ac.in The presence of the bicyclobutyl framework would contribute to complex C-H stretching and bending vibrations in the fingerprint region.

Raman spectroscopy is a complementary technique. umsl.edud-nb.info While N-H stretches are visible, the C-C stretching vibrations of the cyclobutane (B1203170) rings, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum. umsl.edu

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| -NH₂ | N-H Stretch | 3300 - 3500 (doublet) | IR, Raman |

| -NH₂ | N-H Bend (Scissoring) | 1590 - 1650 | IR |

| C-N | C-N Stretch | 1020 - 1250 | IR |

| C-H (Aliphatic) | C-H Stretch | 2850 - 3000 | IR, Raman |

| C-C | C-C Stretch | 800 - 1200 | Raman |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. miamioh.edu It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

For this compound, the molecular ion peak (M⁺) would be observed in the mass spectrum, confirming its molecular weight. A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), which would result in a stable iminium ion. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments. nih.govmdpi.com This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Data for this compound (C₈H₁₅N)

| Ion | Formula | Calculated Exact Mass | Expected m/z |

| [M]⁺ | C₈H₁₅N | 125.1204 | 125 |

| [M-H]⁺ | C₈H₁₄N | 124.1126 | 124 |

| α-cleavage fragment | C₇H₁₂N | 110.0970 | 110 |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique requires a single crystal of the compound or a suitable derivative. researchgate.netjhu.edu

Specialized Spectroscopic Techniques for Transient Species and Reaction Monitoring

The study of chemical reactions often involves the formation of short-lived, highly reactive transient species such as radicals and other intermediates. These species are crucial as they dictate the reaction pathway and final product distribution. Conventional spectroscopic methods are often inadequate for their detection due to their low concentrations and fleeting lifetimes. Specialized techniques are therefore required to capture and characterize these transient entities, providing invaluable mechanistic insights. mdpi.com

Time-Resolved Electron Paramagnetic Resonance (TREPR) is a powerful spectroscopic method for the direct detection and characterization of transient radical intermediates in chemical and biological reactions. chemrxiv.orgethz.ch Unlike conventional Electron Paramagnetic Resonance (EPR) which is used for stable radicals, TREPR is designed to study short-lived paramagnetic species generated by events like a laser pulse. chemrxiv.orgfrontiersin.org This technique offers high time resolution, capable of monitoring radical kinetics on timescales from nanoseconds to milliseconds. chemrxiv.orgedinst.com

In the context of this compound, many of its reactions, particularly oxidation or photoredox processes, are expected to proceed via radical intermediates. The primary transient species would be the this compound radical cation, formed by the removal of one electron from the nitrogen atom. digitellinc.comchemrxiv.org TREPR spectroscopy can provide detailed structural information about this radical cation. The analysis of TREPR spectra yields key parameters such as g-factors and hyperfine splitting (HFS) constants, which are sensitive to the electronic and geometric structure of the radical. nih.govresearchgate.net For instance, the magnitude of the nitrogen hyperfine splitting (aN) can indicate the geometry at the nitrogen atom, with values around 2.0 mT suggesting a planar configuration. chemrxiv.org

Furthermore, TREPR experiments can reveal mechanistic details through the phenomenon of Chemically Induced Dynamic Electron Polarization (CIDEP). chemrxiv.org The observation of enhanced absorptive (A) or emissive (E) signals in the TREPR spectrum is a hallmark of CIDEP, providing information about the spin state of the precursor molecule and the specific pathway of radical formation. frontiersin.orgchemrxiv.org For example, the deprotonation of the initial amine radical cation to form a secondary α-aminoalkyl radical could be monitored by observing the decay of the first radical's signal and the concomitant rise of the second. chemrxiv.org

While specific TREPR data for this compound is not available, the table below illustrates hypothetical parameters that could be expected for its radical cation, based on findings for similar alicyclic amine radicals. chemrxiv.orgrsc.org

| Parameter | Hypothetical Value for this compound Radical Cation | Significance |

| g-factor | ~2.0055 | Reflects the electronic environment of the unpaired electron. |

| aN (Nitrogen HFS) | ~2.1 mT | Indicates the degree of spin density on the nitrogen and suggests a near-planar geometry at the N-atom. chemrxiv.org |

| aH(α) (α-Proton HFS) | ~2.5 mT | Hyperfine coupling to the proton on the carbon adjacent to the nitrogen. |

| aH(β) (β-Proton HFS) | Variable (e.g., 0.5 - 1.5 mT) | Coupling to protons on the β-carbons; highly dependent on the conformation and dihedral angles. |

| CIDEP Pattern | E/A (Emissive/Absorptive) | Suggests radical formation mechanism, for example, via triplet state precursors. chemrxiv.org |

This table is illustrative, presenting expected values for the this compound radical cation based on data for analogous amine radicals to demonstrate the utility of TREPR.

Fluorescence spectroscopy is a highly sensitive technique used to monitor chemical reactions and intermolecular interactions in real-time. azolifesciences.comnih.gov It is particularly useful for studying reaction mechanisms that involve changes in the local environment of a fluorescent molecule (fluorophore) or the formation/consumption of a fluorescent species. chemrxiv.orgmdpi.com

For a non-fluorescent compound like this compound, its reactions can be monitored by using a reaction-based fluorescent probe. rsc.org These probes are molecules that are initially weakly fluorescent but become highly emissive upon reacting with the target analyte, in this case, the amine. chemrxiv.orgrsc.org For example, a probe containing an aldehyde or activated ester group can react with the primary amine of this compound to form a new, rigidified cyclic structure or an amide, respectively. rsc.org This chemical transformation can lead to a significant "turn-on" fluorescence signal, where the intensity increases proportionally to the progress of the reaction. rsc.orgresearchgate.net

By tracking the change in fluorescence intensity over time, detailed kinetic information about the reaction can be obtained. mdpi.com This approach allows for the sensitive detection of the amine and enables the study of its reactivity under various conditions. chemrxiv.org The selection of the probe is critical; an ideal probe would exhibit high selectivity for primary amines over other functional groups. researchgate.net

Furthermore, changes in the emission wavelength can provide information about the polarity of the microenvironment around the fluorophore. nih.govtsijournals.com A shift to shorter wavelengths (a blueshift) often indicates a move to a more hydrophobic environment, while a shift to longer wavelengths (a redshift) suggests a more polar environment. nih.gov This can be used to study binding events or conformational changes during a reaction. tsijournals.com

The following table provides a hypothetical example of how fluorescence spectroscopy could be used to monitor the reaction of this compound with a reactive fluorescent probe.

| Parameter | Before Reaction (Probe Only) | After Reaction with this compound | Mechanistic Insight |

| Excitation Wavelength (λex) | 480 nm | 480 nm | Consistent excitation allows for direct comparison of emission. chemrxiv.org |

| Emission Wavelength (λem) | 530 nm | 595 nm | A significant redshift indicates the formation of a new chemical species with altered electronic properties. chemrxiv.org |

| Fluorescence Quantum Yield (ΦF) | 0.003 (0.3%) | 0.45 (45%) | A dramatic increase in quantum yield signifies a "turn-on" response, confirming the reaction has occurred. chemrxiv.org |

| Fluorescence Lifetime (τ) | 0.5 ns | 4.2 ns | An increase in lifetime is consistent with the formation of a more rigid, stable fluorescent product. |

| Observed Color Change | Colorless to Yellow | Yellow to Red (under UV light) | Provides a visual confirmation of the reaction progress. rsc.org |

This table is a hypothetical representation based on published data for reactions of primary amines with fluorescent probes, illustrating the potential application for mechanistic studies of this compound. chemrxiv.orgrsc.org

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks and Scaffolds for Constructing Chemically Complex Molecules

The bicyclobutane framework is an intriguing building block in organic chemistry due to the low activation barriers for reactions involving its highly strained central carbon-carbon bond. nih.gov This reactivity has been harnessed in numerous synthetic strategies to rapidly generate molecular complexity. nih.gov Strain-release functionalization allows the bicyclobutane core to act as a precursor to a diverse array of densely substituted cyclobutane (B1203170) derivatives, which are valuable motifs in medicinal chemistry. rsc.orgresearchgate.net

The reactivity of the bicyclobutane core enables its participation in a variety of addition, rearrangement, and insertion reactions, providing swift access to intricate molecular scaffolds. nih.gov For a molecule like Bicyclobutyl-3-ylamine, the amine group serves as a critical point for synthetic elaboration. It can be readily acylated, alkylated, or used in coupling reactions to attach the bicyclobutyl scaffold to other molecular fragments. Furthermore, enzymes such as P450BM3 have been engineered for the selective C–H hydroxylation of cyclobutylamine (B51885) derivatives, a strategy that can produce valuable bifunctional intermediates for synthesis and fragment-based drug discovery. acs.orgox.ac.uk This enzymatic approach highlights the potential for creating diverse libraries of compounds from a common cyclobutylamine starting material. ox.ac.uk

The synthesis of complex molecules often benefits from building blocks that introduce three-dimensionality. The rigid, non-planar structure of the bicyclobutane unit is ideal for this purpose, helping chemists to "escape from flatland" and explore new areas of chemical space. The subsequent ring-opening of the bicyclobutane scaffold leads to stereodefined polysubstituted cyclobutanes, structures that are otherwise challenging to synthesize. rsc.org

| Reaction Type | Reactant(s) | Product Type | Significance |

|---|---|---|---|

| Strain-Release Addition | Bicyclobutane + Nucleophiles/Electrophiles | Functionalized Cyclobutanes | Rapid construction of sp³-rich cores. nih.govrsc.org |

| [2π + 2σ] Cycloaddition | Bicyclobutane + Alkenes/Naphthols | Bicyclo[2.1.1]hexane Derivatives | Efficient access to complex bridged ring systems. researchgate.net |

| Enzymatic C-H Hydroxylation | Cyclobutylamine Derivative + Engineered P450 Enzyme | Hydroxylated Cyclobutylamine | Selective functionalization at unactivated sites for creating diverse intermediates. acs.orgox.ac.uk |

| Homoconjugate Addition | Enantioenriched Bicyclobutane + Organocuprate | Enantioenriched Functionalized Cyclobutanes | Stereoselective synthesis of complex natural product precursors. rsc.org |

Design and Development of Catalytic Species and Ligands

The unique structural and electronic properties of the bicyclobutane framework and its derivatives make them attractive candidates for the design of novel catalysts and ligands. The primary amine of this compound can act as a coordination site for metal centers or be transformed into more complex ligating groups, such as amides, phosphines, or N-heterocyclic carbenes.

Research has demonstrated that ring-opening reactions of bicyclobutanes can be controlled to produce specific regio- and diastereoisomers of functionalized cyclobutanes. researchgate.net For instance, a catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclobutanes has been developed to synthesize tertiary phosphines with multi-substituted cyclobutane backbones. These resulting phosphine (B1218219) compounds can then serve as new ligands for asymmetric catalysis. This highlights a pathway where a bicyclobutane derivative could be a precursor to a novel class of organophosphorus catalysts.

Furthermore, the synthesis of cyclobutylamine derivatives is an active area of research, with methods being developed for palladium-catalyzed C-H arylation to create cis-3-arylcyclobutan-1-amines. calstate.edu Such transformations underscore the potential of using this compound as a foundational scaffold for developing chiral ligands. The rigid cyclobutane backbone resulting from the ring-opening of the bicyclobutane can impart specific stereochemical constraints in a catalyst's active site, potentially leading to high enantioselectivity in catalyzed reactions.

| Catalytic Application | Precursor/Scaffold | Resulting Species | Potential Use |

|---|---|---|---|

| Ligand Synthesis | Acyl Bicyclobutanes | Tertiary Phosphines with Cyclobutane Backbones | Ligands for asymmetric catalysis. |

| Chiral Ligand Development | Cyclobutylamine | cis-3-Arylcyclobutan-1-amine | Precursors for chiral ligands in Pd-catalyzed reactions. calstate.edu |

| Metal Coordination | This compound | Metal-Amine Complexes | Direct use as a ligand in transition metal catalysis. |

Integration into Novel Functional Materials

The high strain energy of the bicyclobutane ring system can be harnessed not only in small-molecule synthesis but also in materials science through ring-opening polymerization. Both free-radical and anionic polymerization methods have been successfully applied to bicyclobutane monomers, yielding polymers containing cyclobutane rings in their backbones. rsc.org

The polymerization of bridgehead-substituted bicyclobutanes, such as methyl bicyclobutane-1-carboxylate, has been shown to proceed via a ring-opening mechanism to form polymers with all-cyclobutane backbones. acs.orgresearchgate.net These reactions can be controlled, as demonstrated by the atom transfer radical polymerization (ATRP) of a bicyclobutane monomer, which produced a well-defined polymer with a narrow molecular weight distribution. researchgate.net The stereochemistry of the resulting polymer backbone can also be influenced by the polymerization conditions and monomer structure. rsc.org For example, anionic polymerization of methyl bicyclobutane-1-carboxylate can yield polymers with over 90% trans-stereochemistry in the cyclobutane units. rsc.org

A functionalized monomer like this compound could be integrated into such polymerization processes. The amine group would introduce functionality along the polymer chain, which could be used to alter the material's properties, such as solubility, thermal stability, or adhesion. Moreover, the amine could serve as a site for post-polymerization modification, allowing for the covalent attachment of other molecules, cross-linking of polymer chains, or for imparting pH-responsiveness to the material.

| Polymerization Method | Monomer Type | Resulting Polymer | Key Features |

|---|---|---|---|

| Free-Radical Ring-Opening | Bicyclobutane-1-carbonitrile | Poly(cyclobutane-1-carbonitrile) | Creates a polymer with cyclobutane units in the backbone. rsc.org |

| Anionic Ring-Opening | Methyl bicyclobutane-1-carboxylate | Poly(methyl 1,3-cyclobutanediyl-1-carboxylate) | Can achieve high trans-stereoselectivity (>90%). rsc.org |

| Atom Transfer Radical Polymerization (ATRP) | Methyl bicyclobutane-1-carboxylate | Well-defined poly(cyclobutane) | Controlled polymerization with narrow polydispersity. researchgate.net |

Future Research Directions and Emerging Opportunities

Development of Innovative and Sustainable Synthetic Routes

The synthesis of complex molecules like Bicyclobutyl-3-ylamine is a critical factor determining its accessibility and widespread application. Future research is intensely focused on developing synthetic pathways that are not only efficient and high-yielding but also environmentally sustainable.

Key areas of development include:

Photochemical Methods: The use of visible light as a renewable energy source to power chemical reactions is a cornerstone of green chemistry. rsc.org Novel photochemical protocols are being explored for the functionalization of bicyclobutanes. rsc.org These methods offer high atom economy and chemo-selectivity under mild conditions, reducing the reliance on harsh reagents and energy-intensive processes. rsc.orgrsc.org For instance, photoredox catalysis has been successfully used to promote the addition of organic halides to [1.1.1]propellane, a related strained carbocycle, to form bicyclo[1.1.1]pentanes (BCPs), which are important motifs in the pharmaceutical industry. researchgate.net

Green Solvents and Catalysts: Research is moving towards the use of environmentally benign solvents, such as deep eutectic solvents (DESs), to replace traditional volatile organic compounds. mdpi.com DESs have been studied in reactions like the synthesis of diamines, showing high yields at moderate temperatures. mdpi.com Furthermore, the development of sustainable synthetic strategies emphasizes the use of catalytic methods and renewable starting materials to minimize waste and environmental impact. ijrpr.compolimi.it

Process Optimization and Redesign: A systematic approach to redesigning synthetic routes is crucial for improving efficiency and reducing costs. chiroblock.com This involves an unbiased selection of the latest chemical technologies to create optimized processes. chiroblock.comrsc.org Strategies include replacing lengthy extraction and chromatography steps with more efficient synthetic alternatives. chiroblock.com

| Strategy | Description | Key Advantages | Relevant Research Areas |

|---|---|---|---|

| Photoredox Catalysis | Utilizes visible light to initiate radical-based functionalization of strained ring systems like bicyclobutanes. researchgate.net | Mild reaction conditions, high functional group tolerance, use of renewable energy. rsc.orgresearchgate.net | Functionalization of C-C σ-bonds, synthesis of (hetero)arylated BCPs. researchgate.net |

| Deep Eutectic Solvents (DESs) | Employing DESs as alternative, green reaction media for amine synthesis. mdpi.com | Reduced environmental impact, potential for catalyst/solvent recycling, often biodegradable. mdpi.com | Copper-catalyzed amination reactions. mdpi.com |

| Ultrasound & Microwave Assistance | Using non-conventional energy sources to accelerate reaction rates and improve yields. mdpi.com | Shorter reaction times, increased efficiency, reduced energy consumption compared to conventional heating. mdpi.com | Synthesis of heterocyclic compounds like 1,3,5-triazine (B166579) derivatives. mdpi.com |

Exploration of Unconventional Reactivity and Transformations

The inherent ring strain in the bicyclobutyl framework is a source of high potential energy, which can be harnessed to drive unique chemical transformations. researchgate.net Future research will delve into previously unexplored reaction pathways to create novel molecular architectures.

Strain-Release Driven Transformations: The high degree of strain in small bicyclic systems makes them susceptible to ring-opening reactions when treated with nucleophiles, electrophiles, radical species, or transition metals. researchgate.net This reactivity can be exploited to construct complex polycyclic products. For example, Lewis acid catalysis can promote cycloaddition reactions between two highly strained ring systems under mild conditions. researchgate.net

Photoclick Chemistry: Light-induced "click" reactions represent a powerful tool for chemical synthesis and bioconjugation due to their high selectivity, efficiency, and spatiotemporal control. nih.gov Developing photoclick methodologies that directly utilize primary amines, such as the one in this compound, could enable modular synthesis and the creation of complex bioactive molecules under mild, biocompatible conditions. nih.gov

Reactivity in Unconventional Environments: Exploring reactions in non-aqueous environments, such as oil droplets, could unlock new chemical possibilities that are not favored in traditional aqueous media. evolve-programme.eu Such environments can facilitate reactions by sequestering and concentrating reactants, potentially leading to novel polymerizations or catalytic cycles. evolve-programme.eu

Advancements in Predictive Computational Methodologies

The integration of artificial intelligence (AI) and computational chemistry is revolutionizing how synthetic routes are designed and how molecular properties are predicted. These tools are becoming indispensable for accelerating the discovery and development of new molecules like this compound.

AI-Powered Retrosynthesis: AI and machine learning models are increasingly used for retrosynthetic planning, which involves breaking down a target molecule into simpler, commercially available starting materials. engineering.org.cncas.org These tools can rapidly generate diverse and novel synthetic pathways, saving significant time and resources in the lab. cas.orgsynthiaonline.com The accuracy of these predictions is heavily dependent on the quality and diversity of the training data, highlighting the need for large, well-curated reaction datasets. cas.org

Large Language Models (LLMs) in Chemistry: Recent advancements have seen the application of LLMs to chemical synthesis. arxiv.org By training on vast datasets of chemical reactions, models like ChemDual can predict both forward reactions and retrosynthetic pathways with high accuracy. arxiv.org These models can also be used to generate novel compounds with desirable properties, such as strong protein binding affinity, which is crucial for drug design. arxiv.org

Mechanism and Property Prediction: Computational methods, such as hybrid quantum mechanical/molecular mechanical (QM/MM) simulations, allow for detailed investigation of reaction mechanisms at the atomic level. nih.gov This understanding is crucial for rationally designing more efficient catalysts and reaction conditions. Furthermore, machine learning models are being developed to predict not only synthesis conditions (temperature, solvent, time) but also the economic viability of a synthetic route by estimating the price of a target molecule based on the cost of its precursors. chemrxiv.orgnih.gov

| Tool/Methodology | Primary Function | Impact on Research | Example Platform/Concept |

|---|---|---|---|

| AI Retrosynthesis | Predicts synthetic pathways from a target molecule to starting materials. engineering.org.cn | Accelerates route design, discovers novel pathways, reduces experimental costs. cas.orgsynthiaonline.com | SYNTHIA®, Spaya. synthiaonline.comchemrxiv.org |

| Large Language Models (LLMs) | Predicts reaction outcomes and retrosynthesis using natural language processing architecture. arxiv.org | Enhances prediction accuracy through dual-task learning (forward and reverse reactions). arxiv.org | ChemDual. arxiv.org |

| QM/MM Simulations | Investigates detailed reaction mechanisms and transition states. nih.gov | Provides fundamental understanding of covalent binding and catalysis to guide rational design. nih.gov | Used to study enzyme inhibition mechanisms. nih.gov |

| ML for Synthesis Conditions | Predicts optimal reaction parameters (temperature, solvent, etc.) from a molecule's structure. nih.gov | Rationalizes and accelerates the discovery process for new materials. nih.gov | MOF Synthesis Prediction Web-Tool. nih.gov |

Expansion of Applications in Diverse Chemical Disciplines

The unique structural and electronic properties of this compound make it a promising candidate for a wide range of applications beyond its current uses. Future research will likely focus on integrating this motif into novel functional materials and therapeutics.

Medicinal Chemistry: Amines are fundamental components of many pharmaceuticals, interacting with biological targets like receptors and enzymes. ijrpr.comontosight.ai The bicyclobutyl group serves as a valuable bioisostere, a substitute for other chemical groups (like phenyl rings) that can improve a drug's metabolic stability, solubility, and pharmacokinetic profile. rsc.org Future work will likely involve incorporating the this compound scaffold into novel drug candidates for a variety of diseases, including cancer and viral infections. google.comgoogle.com

Materials Science: The rigid, three-dimensional nature of the bicyclobutyl core can be exploited in the design of advanced materials. nih.govbeilstein-journals.org Primary amines are versatile functional groups for synthesizing specialty polymers and crosslinkers. longdom.orgrsc.org By incorporating this compound into polymer backbones or as crosslinking agents, it may be possible to create materials with unique thermal and mechanical properties. rsc.org The use of "click chemistry" provides an efficient way to conjugate such building blocks into complex biohybrid materials. sigmaaldrich.com

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on identifying novel, biologically active scaffolds. The amine functionality is a key feature in many existing agrochemicals. longdom.org The introduction of the bicyclobutyl moiety could lead to the discovery of a new generation of agrochemicals with improved efficacy and environmental profiles. longdom.org

Q & A

Q. What synthetic methodologies are reported for bicyclobutyl-3-ylamine, and how can their efficiency be quantitatively compared?

- Methodological Answer : this compound is typically synthesized via [2+2] cycloaddition of bicyclobutane derivatives or selective ring-opening of strained bicyclic systems. To compare efficiency, researchers should evaluate parameters such as reaction yield, purity (via GC-MS or HPLC), and reaction time. For example, catalytic hydrogenation of nitrile precursors (e.g., bicyclobutyl-3-carbonitrile) under controlled pressure (1–5 atm) and temperature (25–80°C) can yield the amine product. Quantitative comparisons should include tabulated data on solvent effects, catalyst loading (e.g., Pd/C vs. Raney Ni), and stereochemical outcomes (confirmed by chiral HPLC or X-ray crystallography) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for structural confirmation, with key signals at δ ~1.2–2.5 ppm (bicyclic protons) and δ ~2.8 ppm (amine proton). Infrared (IR) spectroscopy identifies NH stretching (~3350 cm⁻¹) and bending vibrations. Mass spectrometry (MS) should confirm the molecular ion peak (m/z = 153.2 for C₁₀H₁₉N). Interpretation requires cross-referencing with computational simulations (e.g., Gaussian NMR chemical shift predictions) and literature databases (e.g., CC-DPS) to resolve ambiguities in stereochemistry or tautomerism .

Q. How can researchers ensure reproducibility in synthesizing and purifying this compound?

- Methodological Answer : Reproducibility hinges on documenting exact reaction conditions (solvent grade, catalyst activation protocols) and purification steps (e.g., distillation vs. column chromatography). For example, fractional distillation under reduced pressure (40–60°C at 10 mmHg) isolates the amine from byproducts. Purity should be verified via melting point analysis (reported range: -15°C to -10°C) and elemental analysis (C, H, N ± 0.3%). Detailed procedural logs, including failure cases (e.g., oxidation during storage), must be included in supplementary materials to aid replication .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., ΔHf, pKa) of this compound be resolved through multi-method validation?

- Methodological Answer : Conflicting thermodynamic data often arise from variations in experimental setups (e.g., solvent polarity, ionic strength). To resolve these, employ calorimetry (e.g., DSC for ΔHf), potentiometric titration (for pKa in non-aqueous solvents), and computational methods (DFT for gas-phase values). For example, a pKa discrepancy in water (reported 10.2 vs. 9.8) can be addressed by standardizing buffer systems and cross-validating with ab initio calculations (e.g., COSMO-RS solvation models). Statistical analysis (ANOVA) should quantify inter-method variability .

Q. What computational approaches are suitable for predicting this compound’s reactivity in novel reaction environments?

- Methodological Answer : Quantum mechanical methods (DFT with B3LYP/6-311+G(d,p)) model reaction pathways, such as nucleophilic substitution at the bicyclic carbon. Molecular dynamics simulations (AMBER or CHARMM force fields) predict solvation effects in ionic liquids or supercritical CO₂. For example, activation energy barriers for ring-opening reactions can be calculated using transition state theory, validated against kinetic isotope effect (KIE) experiments. Machine learning models (QSPR) trained on existing reaction databases (e.g., Reaxys) can prioritize solvent-catalyst combinations .

Q. How can researchers critically evaluate contradictory mechanistic proposals for this compound’s catalytic dehydrogenation?

- Methodological Answer : Mechanistic contradictions (e.g., radical vs. ionic pathways) require isotopic labeling (²H or ¹³C) to track hydrogen transfer and intermediate trapping (e.g., EPR spectroscopy for radical detection). Kinetic studies (variable-temperature NMR or stopped-flow UV-Vis) differentiate rate-determining steps. For example, a linear free-energy relationship (LFER) using para-substituted substrates can confirm charge development in transition states. Cross-referencing with theoretical studies (e.g., NBO analysis for charge distribution) resolves ambiguities .

Data Analysis and Future Directions

Q. What statistical methods are recommended for analyzing this compound’s structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer : Multivariate regression (PLS or PCA) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data. Bayesian inference models quantify uncertainty in SAR predictions, while cluster analysis identifies pharmacophore patterns. For instance, a QSAR study might reveal that amine basicity (predicted pKa) inversely correlates with receptor binding affinity (IC₅₀). Validation requires bootstrapping or leave-one-out cross-validation to avoid overfitting .

What unresolved questions in this compound chemistry warrant further investigation?

- Methodological Answer : Key gaps include (i) enantioselective synthesis routes (e.g., asymmetric hydrogenation with chiral ligands), (ii) photostability under UV exposure (studied via accelerated aging tests), and (iii) ecological fate (biodegradation pathways via LC-MS/MS). Researchers should prioritize hypothesis-driven experiments, such as synthesizing deuterated analogs to study metabolic pathways or using cryo-EM to visualize supramolecular assemblies. Collaborative studies combining synthetic, computational, and analytical teams are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.